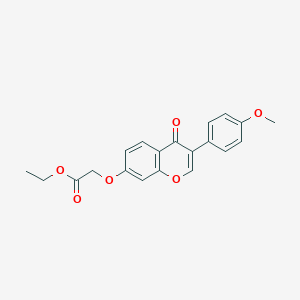

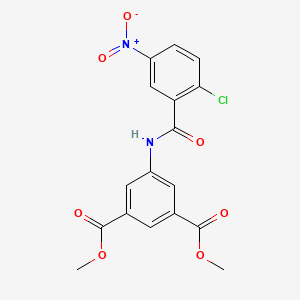

ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule. It contains a chromene ring, which is a common structure in many organic compounds, particularly in bioactive molecules . The molecule also contains a methoxyphenyl group, which is a common substituent in many organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, a related compound, (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate, was synthesized using a linker mode approach under reflux condition .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the chromene ring and the methoxyphenyl group. Unfortunately, specific structural data for this compound was not found .Wissenschaftliche Forschungsanwendungen

Anticancer Research

This compound has shown promise in anticancer drug discovery . A study has demonstrated its potential against breast cancer through ERα inhibition . The compound exhibited a more negative value of binding free energy compared to tamoxifen, suggesting cytotoxic activity potency .

Organic Synthesis

The compound is a result of molecular hybridization, combining elements of chalcone and salicylate. It’s synthesized using a linker mode approach under reflux condition, which could be a valuable method in the synthesis of other organic compounds .

Computational Chemistry

Computational approaches like molecular docking and MD simulation have been applied to this compound to explore its potency against breast cancer. Such in silico studies are crucial for predicting the behavior of compounds before clinical trials .

Molecular Hybridization

The compound is a hybrid of chalcone-salicylate, which could be explored further for creating new compounds with enhanced properties. This approach can lead to the development of novel drugs with improved efficacy .

Pharmacological Studies

Given its potential cytotoxic activity, the compound could be studied further for its pharmacological effects. It could lead to the development of new medications for treating various diseases, especially cancer .

Chemical Education

The synthesis process of this compound can serve as an educational model for teaching advanced organic chemistry and pharmacology. It demonstrates the practical application of theoretical knowledge in a laboratory setting .

Biochemical Assays

The compound’s interaction with cancer cell lines can be used in biochemical assays to understand the mechanism of action of potential anticancer drugs. It can help in identifying the pathways involved in cancer cell inhibition .

Drug Development

The compound’s structure and activity could be used as a starting point for the development of new drugs. Its synthesis and analysis can provide insights into the structure-activity relationship, which is fundamental in drug design .

Each of these applications offers a unique perspective on the potential uses of ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate in scientific research. The compound’s versatility in various research fields highlights its significance and the need for further exploration. The referenced study provides a solid foundation for future research and development efforts .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

ethyl 2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-24-19(21)12-25-15-8-9-16-18(10-15)26-11-17(20(16)22)13-4-6-14(23-2)7-5-13/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGKQVSQXNYWTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2921955.png)

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2921957.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2921961.png)

methanone](/img/structure/B2921963.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide](/img/structure/B2921964.png)

![4-ethoxy-3-fluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2921966.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2921973.png)

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2921975.png)